molecular formula C13H15NO3S B234399 6-Bromo-pcda CAS No. 150994-71-1

6-Bromo-pcda

Cat. No.: B234399
CAS No.: 150994-71-1
M. Wt: 457.5 g/mol
InChI Key: VRACWEMNOVUYQJ-YIRKJRPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-PCDA is a chemically modified diacetylene monomer offered for research and development purposes. This brominated compound is primarily investigated in the field of polymer science, particularly for the synthesis of polydiacetylene (PDA)-based materials. The incorporation of a bromine functional group can significantly alter the material's properties, providing a handle for further chemical modification and influencing its self-assembly behavior, optical characteristics, and sensing capabilities. Researchers value this compound for developing advanced smart materials, chromatic biosensors, and stimuli-responsive systems. Its mechanism of action typically involves topotactic polymerization in self-assembled structures, often initiated by UV light, which results in a conjugated ene-yne backbone. This backbone exhibits unique colorimetric transitions in response to environmental stimuli such as heat, pH, or molecular interactions, making it a powerful tool for visual detection assays. The bromine moiety expands its utility as a precursor for cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to create novel copolymers and composite materials. Please note: The specific chemical structure, validated applications, and detailed physicochemical data for this compound are not available in the searched public databases. The information above is a general description of its potential research uses. All properties and applications must be verified by the researcher. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

150994-71-1

Molecular Formula

C13H15NO3S

Molecular Weight

457.5 g/mol

IUPAC Name

(5E,9Z)-6-bromopentacosa-5,9-dienoic acid

InChI

InChI=1S/C25H45BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(26)22-19-20-23-25(27)28/h16-17,22H,2-15,18-21,23H2,1H3,(H,27,28)/b17-16-,24-22+

InChI Key

VRACWEMNOVUYQJ-YIRKJRPPSA-N

SMILES

CCCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C\CC/C(=C\CCCC(=O)O)/Br

Canonical SMILES

CCCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br

Synonyms

6-bromo-5,9-pentacosadienoic acid
6-bromo-PCDA

Origin of Product

United States

Synthetic Methodologies for 6 Bromo Containing Chemical Entities

Direct Halogenation Protocols

Direct halogenation offers a straightforward approach to introduce a bromine atom onto the pyridine (B92270) ring. The key challenge lies in controlling the regioselectivity of the bromination to obtain the desired 6-bromo isomer.

Regioselective Bromination Approaches

The inherent electronic properties of the pyridine ring, particularly when substituted with an electron-withdrawing group like a carboxaldehyde, direct incoming electrophiles to specific positions. However, achieving high regioselectivity often requires careful selection of brominating agents and reaction conditions.

One common approach involves the use of N-bromosuccinimide (NBS) as a source of electrophilic bromine. The reaction can be influenced by the solvent and the presence of a catalyst. For instance, the bromination of pyridine derivatives can be achieved with high yields using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). To avoid the formation of undesired side products, it is often preferable to use the brominating agent in a molar ratio of less than one equivalent compared to the pyridine substrate. chemspider.com

Electrochemical methods have also emerged as a sustainable approach for the regioselective bromination of pyridines. By employing a directing group, the meta-position of the pyridine ring can be selectively brominated under mild, catalyst- and oxidant-free conditions using inexpensive and safe bromine salts. harvard.edu

Catalytic Systems in Direct Bromination

Catalytic systems can enhance the efficiency and regioselectivity of direct bromination reactions. While pyridine itself can catalyze aromatic bromination, this is often attributed to a general salt effect rather than a specific catalytic cycle. libretexts.org

More advanced catalytic systems may involve transition metals. For example, a patent describes a process for the bromination of pyridine derivatives that can be carried out in the presence of a catalyst system comprising a copper source and a palladium source, optionally with a ligand. chemspider.com The reaction temperatures for such catalytic brominations typically range from 0 to 150°C. chemspider.com

Cross-Coupling Reactions Involving 6-Bromo Precursors

The bromine atom in 6-bromo-3-pyridinecarboxaldehyde serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Carbon-Carbon Bond Formation Strategies

Several palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds, including the Suzuki, Heck, Sonogashira, Stille, and Negishi reactions. These methods allow for the coupling of 6-bromo-3-pyridinecarboxaldehyde with a wide range of carbon-based nucleophiles.

The Suzuki coupling reaction involves the cross-coupling of the bromopyridine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgwikipedia.org This reaction is widely used for the synthesis of biaryl compounds.

The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides.

The Sonogashira coupling provides a route to synthesize aryl alkynes by coupling the bromopyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

The Stille reaction employs an organotin reagent as the coupling partner for the bromopyridine, catalyzed by a palladium complex. wikipedia.orglibretexts.org

The Negishi coupling utilizes an organozinc reagent to couple with the bromopyridine, also in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org

While these reactions are generally applicable to bromopyridines, specific data for the coupling of 6-bromo-3-pyridinecarboxaldehyde is not always readily available in the literature. However, the general conditions for these transformations provide a framework for its application.

Table 1: Overview of Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Reaction Name Coupling Partner Key Reagents Product Type
Suzuki Coupling Organoboron (e.g., Ar-B(OH)₂) Pd catalyst, Base Biaryl or Vinyl Pyridine
Heck Reaction Alkene (e.g., Styrene) Pd catalyst, Base Substituted Alkene
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene) Pd catalyst, Cu(I) co-catalyst, Base Aryl Alkyne
Stille Reaction Organotin (e.g., Ar-SnBu₃) Pd catalyst Biaryl or Vinyl Pyridine
Negishi Coupling Organozinc (e.g., Ar-ZnCl) Pd or Ni catalyst Biaryl or Vinyl Pyridine

Carbon-Heteroatom Bond Formation (e.g., C-N, C-O, C-S)

The formation of bonds between the pyridine ring and heteroatoms such as nitrogen, oxygen, or sulfur is another crucial transformation of 6-bromo-3-pyridinecarboxaldehyde, often accomplished through palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a prominent method for the formation of carbon-nitrogen bonds. This reaction involves the palladium-catalyzed coupling of an aryl halide, such as 6-bromo-3-pyridinecarboxaldehyde, with an amine in the presence of a base. wikipedia.orgnih.gov This reaction has broad applicability for the synthesis of a wide variety of arylamines.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate this transformation with a wide range of amines, including primary and secondary amines, under varying reaction conditions.

Table 2: Example of Buchwald-Hartwig Amination of a Bromopyridine

Bromopyridine Derivative Amine Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%) Reference
2-bromo-6-methyl pyridine (+/-)-trans-1,2-diaminocyclohexane [Pd₂(dba)₃] / (±)-BINAP NaOBuᵗ Toluene 80 4 60 chemspider.com

Compound Names

Abbreviation/Common NameFull Chemical Name
6-Bromo-pcda6-Bromo-3-pyridinecarboxaldehyde
NBSN-Bromosuccinimide
DBDMH1,3-Dibromo-5,5-dimethylhydantoin
dbaDibenzylideneacetone
BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Advanced Derivatization and Functionalization Techniques

The presence of a bromine atom at the 6-position of a core structure provides a versatile anchor for introducing a wide array of functional groups. This allows for the systematic modification of the molecule's physicochemical properties, which is a cornerstone of modern drug discovery and materials development. Advanced techniques for derivatization are crucial in building molecular complexity and accessing novel chemical space.

Esterification and Etherification Routes

Esterification and etherification are fundamental reactions in organic synthesis that allow for the modification of hydroxyl and carboxylic acid functionalities. In the context of 6-bromo-containing compounds, these reactions are often employed to enhance properties such as lipophilicity, metabolic stability, or to act as protecting groups during a multi-step synthesis.

Esterification: The conversion of a carboxylic acid group to an ester can be achieved through various methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, remains a widely used method. For more sensitive substrates, milder conditions are employed. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates the formation of an ester bond at room temperature. An alternative is the reaction of a carboxylate salt with an alkyl halide.

Nitroxyl-catalyzed bromoesterification of alkenes with carboxylic acids represents a more advanced approach. researchgate.net This method can be applied to create complex ester derivatives under mild conditions.

Esterification Method Reagents Conditions Key Features
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)RefluxSimple, inexpensive reagents.
Carbodiimide CouplingAlcohol, DCC or EDCRoom TemperatureMild conditions, suitable for sensitive substrates.
Alkylation of CarboxylateAlkyl Halide, BaseVariesGood for specific alkyl group introduction.
Nitroxyl-CatalyzedAlkene, Carboxylic Acid, Bromo-reagent, CatalystMildHigh functional group tolerance. researchgate.net

Etherification: The synthesis of ethers from 6-bromo-substituted molecules typically involves the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where an alkoxide ion acts as a nucleophile, displacing the bromide from a suitable substrate. The reactivity can be influenced by the nature of the solvent and the counter-ion of the alkoxide. Phase-transfer catalysts are often employed to facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate.

Recent advancements include catalyst-driven methods. For example, a six-membered ring bromo-etherification of ϵ-alkenyl alcohols has been developed using an N-oxide catalyst, yielding substituted tetrahydropyrans. researchgate.net

Etherification Method Reagents Mechanism Key Features
Williamson Ether SynthesisAlkoxide, Alkyl HalideSN2Versatile, widely used.
N-Oxide Catalyzed Cyclizationϵ-Alkenyl Alcohol, Bromo-reagent, N-Oxide CatalystElectrophilic CyclizationForms cyclic ethers with high selectivity. researchgate.net

Nucleophilic Substitution Reactivity

The carbon-bromine bond in 6-bromo compounds is a key site for nucleophilic substitution reactions. libretexts.org This allows for the introduction of a wide range of functionalities, including amines, azides, cyanides, and thiols. The mechanism of these reactions, either SN1 or SN2, is largely dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. pressbooks.pubyoutube.com

In an SN2 reaction, a strong nucleophile attacks the electrophilic carbon from the backside of the leaving group, resulting in an inversion of stereochemistry if the carbon is a chiral center. youtube.com This is a single-step, concerted process. youtube.com For SN2 reactions to be efficient, the carbon atom bearing the bromine should be sterically unhindered (e.g., primary or secondary). youtube.com

Conversely, SN1 reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. pressbooks.pub This pathway is favored for tertiary substrates that can form stable carbocations. The nucleophile can then attack the planar carbocation from either face, leading to a racemic or near-racemic mixture of products.

The reactivity of bromoalkanes in nucleophilic substitution is generally greater than that of chloroalkanes, as the carbon-bromine bond is weaker than the carbon-chlorine bond. libretexts.org

Enantioselective Synthesis of Chiral 6-Bromo Derivatives

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry. For 6-bromo derivatives, several strategies for enantioselective synthesis have been developed. These methods aim to control the three-dimensional arrangement of atoms around a chiral center.

One common approach involves the use of chiral catalysts. For instance, the enantioselective synthesis of β-amino-α-bromo nitroalkanes has been achieved using a bifunctional Brønsted base/acid catalyst. nih.gov This method allows for the preparation of either enantiomer of the product with high enantiomeric excess. nih.gov

Another strategy is to use chiral starting materials derived from the chiral pool. For example, tartaric acid can be used as a chiral auxiliary to synthesize α-bromo acid derivatives and bromohydrins enantioselectively. rsc.org The bromination of acetals derived from aryl alkyl ketones and (2R,3R)-tartaric acid proceeds with good diastereoselectivity. Subsequent hydrolysis yields α-bromoketones with high enantiomeric excess. rsc.org

Chemical Reactivity and Mechanistic Investigations of 6 Bromo Substituted Structures

Electrophilic and Nucleophilic Pathways

The carbon atom attached to the bromine in 6-bromo structures is electrophilic due to the electron-withdrawing nature of the halogen. This renders it susceptible to attack by nucleophiles, leading to substitution reactions. In a typical SN2 reaction, a nucleophile attacks the carbon center, displacing the bromide ion as a leaving group. The rate and efficiency of this process are influenced by the strength of the nucleophile, the solvent, and steric hindrance around the reaction center.

Conversely, the unsaturated system within the pcda backbone can act as a nucleophile, participating in electrophilic addition reactions. The pi electrons of the double or triple bonds can attack electrophiles, leading to the formation of a carbocation intermediate, which is then quenched by a nucleophile. The regioselectivity of such additions is governed by the relative stability of the resulting carbocation.

The carboxylic acid group can also undergo nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the hydroxyl group. This pathway is fundamental for the synthesis of esters, amides, and other carboxylic acid derivatives.

Radical Reaction Mechanisms and Atom-Transfer Processes

The carbon-bromine bond in 6-bromo structures can undergo homolytic cleavage when subjected to heat or light, generating a carbon-centered radical and a bromine radical. libretexts.orgmasterorganicchemistry.com This initiation step is the gateway to a variety of radical chain reactions. libretexts.org Radical reactions are characterized by three main phases: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

Initiation: The initial formation of a radical species. libretexts.org

Propagation: The "chain" part of the reaction where a radical reacts with a stable molecule to form a new radical. libretexts.org

Termination: The step where two radicals combine, ending the chain reaction. libretexts.org

Atom Transfer Radical Addition (ATRA) is a key process where a radical adds across a π-system (an alkene or alkyne), followed by the transfer of a halogen atom from a catalyst or another molecule to the newly formed radical, propagating the radical chain. nih.govnih.gov This method is highly atom-economical for the 1,2-carbohalogenation of alkenes. nih.gov

Reaction Type Initiator Key Intermediate Common Products
Radical SubstitutionHeat (Δ) or Light (hν)Carbon-centered radicalHalogenated alkanes
Radical AdditionRadical Initiator (e.g., AIBN)Carbon-centered radicalFunctionalized alkanes
ATRATransition Metal CatalystCarbon-centered radical1,2-Carbohalogenated products

Copper catalysts are particularly effective in mediating radical transformations of alkyl halides. nih.gov Copper(I) species can react with the C-Br bond in a process known as Atom Transfer Radical Polymerization (ATRP) or ATRA, generating a carbon-centered radical and a copper(II) halide species. nih.gov This process is reversible, allowing for controlled radical concentrations and minimizing termination reactions.

The general mechanism for a copper-catalyzed radical reaction involves the transfer of the bromine atom from the substrate to the copper catalyst. nih.gov The resulting stabilized alkyl radical can then participate in various coupling reactions, such as additions to alkenes or alkynes. nih.gov Multidentate amine ligands are often crucial for these reactions, as they help stabilize the copper complexes and promote the formation of the carbon-centered radicals. nih.gov

Recent developments have expanded the scope of copper-catalyzed radical alkylations to include electron-rich π-systems. nih.gov For example, benzyl halides can undergo copper-catalyzed alkenylation with styrenes. nih.gov The presence of radical scavengers like TEMPO can inhibit these reactions, and radical clock experiments often yield ring-opened products, providing evidence for the intermediacy of radicals. nih.gov

Catalyst System Substrate Type Reaction Yield (%)
Cu(dtbbpy)₂(OTf)₂Electron-deficient alkyl halidesATRA with acrylatesFair to Excellent nih.gov
Copper / 1,10-phenanthrolineBenzylic halidesAlkenylation with styrenesVery Good nih.gov
[Cuᴵ(dap)₂]ClBromonitroalkanesBromonitroalkylation of olefins87-90 researchgate.net

Proton Transfer Processes and Acid-Base Equilibria

The carboxylic acid functional group in 6-Bromo-pcda is the primary site for proton transfer reactions. In an aqueous solution, it can deprotonate to form a carboxylate anion and a hydronium ion. The position of this equilibrium is described by the acid dissociation constant (Kₐ) or its logarithmic form, pKₐ.

The presence of the bromine atom at the 6-position influences the acidity of the carboxylic acid through an inductive effect. Bromine is an electronegative atom that withdraws electron density from the carbon chain. This electron withdrawal stabilizes the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKₐ) compared to its non-brominated analogue.

Enzyme-Mediated Chemical Transformations (mechanistic focus)

Enzymes can catalyze a wide range of transformations on halogenated organic compounds. Dehalogenases are a class of enzymes that can cleave carbon-halogen bonds. The mechanism of enzymatic dehalogenation can vary. For example, some dehalogenases utilize a nucleophilic displacement mechanism, where an amino acid residue in the active site (e.g., aspartate) attacks the carbon atom bearing the halogen, leading to the formation of a covalent enzyme-substrate intermediate and the release of the halide ion. This intermediate is then hydrolyzed to regenerate the free enzyme and the hydroxylated product.

Other enzymatic transformations could involve the carboxylic acid group. Lipases, for instance, are widely used for the esterification and transesterification of fatty acids. The presence of the bromo-substituent could influence the binding of the substrate in the enzyme's active site and thus affect the reaction rate and selectivity. The catalytic mechanism of lipases typically involves a catalytic triad (e.g., serine, histidine, and aspartate) in the active site, where the serine hydroxyl group acts as a nucleophile to attack the carbonyl carbon of the carboxylic acid.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

Multidimensional NMR (COSY, HMQC, HMBC, NOESY)To further refine structural assignments and confirm molecular connectivity, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled through chemical bonds, typically over two or three bonds (H-C-C-H), thereby mapping proton spin systems and identifying vicinal relationships.

HMQC (Heteronuclear Multiple Quantum Correlation) and HSQC (Heteronuclear Single Quantum Correlation) experiments correlate protons directly bonded to carbons (¹H-¹³C one-bond correlations), facilitating the assignment of proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect through-space proximity between protons, providing valuable information about the spatial arrangement of atoms and assisting in stereochemical assignments.

While these techniques are standard for complex structural elucidation, specific multidimensional NMR data for 6-Bromo-pcda was not identified in the available literature.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe molecular vibrations, providing information about the functional groups present in a molecule.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy examines electronic transitions within molecules, typically involving π-electron systems or lone pairs of electrons, which are useful for identifying chromophores and understanding conjugation. Emission spectroscopy (fluorescence or phosphorescence) can further characterize molecules that emit light upon excitation. For this compound, UV-Vis spectroscopy could provide insights into the electronic properties influenced by its double bonds and bromine substituent. However, specific UV-Vis absorption maxima or emission data for this compound were not identified in the provided search results.

Data Tables

Due to the absence of specific numerical data (e.g., chemical shifts, peak wavenumbers, absorption maxima) for this compound in the provided search results, detailed data tables summarizing experimental findings cannot be generated. The available literature confirms the application of these spectroscopic methods for structural elucidation but does not present the specific spectral data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. For this compound, MS techniques, particularly Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRESIMS), are crucial for confirmation.

Electrospray Ionization (ESI) is a soft ionization technique widely used for analyzing polar, thermally labile molecules, including fatty acids. In ESI-MS, the sample is introduced as a solution, nebulized into charged droplets, and then desolvated to produce gas-phase ions. For 6-Bromo-pentacosa-5,9-dienoic acid (C₂₅H₄₅BrO₂), ESI-MS is expected to reveal characteristic ions that confirm its structure, most notably the presence of bromine.

The presence of a bromine atom in the molecule is typically indicated by a distinctive isotopic pattern in the mass spectrum. Bromine exists naturally as two major isotopes: ⁷⁹Br (approximately 50.69%) and ⁸¹Br (approximately 49.31%). Consequently, molecules containing one bromine atom will exhibit two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the [M+H]⁺ ion containing ⁷⁹Br and ⁸¹Br, respectively.

Table 1: Expected ESI-MS Data for 6-Bromo-pentacosa-5,9-dienoic acid

Ion TypeExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Description
[M+H]⁺~457.26~459.26Protonated molecular ion, showing the characteristic isotopic signature of a single bromine atom. The exact mass depends on the precise isotopic masses and the protonation site.
[M+Na]⁺~479.24~481.24Sodium adduct ion, also exhibiting the characteristic bromine isotopic pattern. This ion may be observed if sodium ions are present in the sample or mobile phase.
FragmentsVariesVariesFragmentation patterns can provide further structural information, such as loss of water, CO₂, or characteristic cleavages related to the fatty acid chain and the position of the bromine atom. (Specific fragments not detailed in available literature for this compound).

Note: The m/z values are approximate and calculated based on the molecular formula C₂₅H₄₅BrO₂ and common ionization adducts. Specific experimental conditions can influence observed masses and fragmentation.

High-Resolution Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of an ion. This is achieved by measuring the mass of the ion with a precision typically in the parts-per-million (ppm) range. For 6-Bromo-pentacosa-5,9-dienoic acid, HRESIMS is instrumental in confirming its molecular formula by comparing the experimentally determined exact mass to the calculated exact mass of potential molecular formulas.

The molecular formula of 6-Bromo-pentacosa-5,9-dienoic acid is C₂₅H₄₅BrO₂. Using precise isotopic masses, the calculated exact masses for the protonated molecular ion ([M+H]⁺) are:

Table 2: Calculated Exact Masses for 6-Bromo-pentacosa-5,9-dienoic acid ([M+H]⁺)

Isotope CombinationCalculated Exact Mass (Da)
C₂₅H₄₆⁷⁹BrO₂456.25586
C₂₅H₄₆⁸¹BrO₂458.25381

HRESIMS analysis would aim to measure these masses with high accuracy, typically within a few ppm. For instance, a measured mass of 456.2559 ± 0.0005 Da would strongly support the presence of C₂₅H₄₆⁷⁹BrO₂. The presence of both isotopic peaks with high accuracy further solidifies the identification and confirms the presence of a single bromine atom.

Solid-State X-ray Crystallography

Compound Name List:

Common AbbreviationFull Chemical Name
This compound6-Bromo-pentacosa-5,9-dienoic acid

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are routinely employed to predict a wide array of properties for heterocyclic compounds. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, DFT calculations help in understanding the influence of various substituents on the geometry and electronic nature of the fused ring system. mdpi.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. Using a selected DFT functional (like B3LYP or M06-2X) and a basis set (such as 6-311++G(d,p)), the forces on each atom are calculated and minimized until the structure reaches its lowest energy state. chemscene.com

For 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. The planarity of the fused pyrazolo[1,5-a]pyrimidine ring system is a critical aspect, as it influences the extent of π-electron delocalization. The orientation of the carboxylic acid group relative to the pyrazole (B372694) ring is also of significant interest, as different rotational conformers may exist with varying stabilities. The bromine atom's substitution at the C6 position is expected to cause minor perturbations in the local geometry of the pyrimidine (B1678525) ring.

Table 1: Predicted Key Geometrical Parameters for Pyrazolo[1,5-a]pyrimidine Analogs (Note: This table is illustrative, based on typical values for related structures, as specific data for 6-Bromo-pcda is not available)

Parameter Predicted Value (Å/°) Method of Prediction
N1–C2 bond length 1.34 Å X-ray / DFT
C3–C(OOH) bond length 1.49 Å DFT Calculation

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. sigmaaldrich.com

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching of a C-H bond, the bending of a C-N-C angle, or the out-of-plane wagging of the entire ring system. To provide a detailed assignment for each vibrational mode, a Potential Energy Distribution (PED) analysis is conducted. PED analysis quantifies the contribution of each internal coordinate (like bond stretches or angle bends) to a particular normal mode. For 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, this would allow for the precise assignment of vibrations related to the C-Br stretch, the pyrazole and pyrimidine ring modes, and the characteristic vibrations of the carboxylic acid group (O-H stretch, C=O stretch). scbt.com

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. ichemical.comsmolecule.com

Table 2: Illustrative Frontier Orbital Energies (Note: Values are representative for similar heterocyclic systems)

Parameter Energy (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -2.0 to -3.0

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. sigmaaldrich.comoakwoodchemical.com

For 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the MEP surface would highlight the most negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the heterocyclic rings, identifying them as sites for hydrogen bonding and electrophilic interaction. The most positive potential would likely be located on the acidic hydrogen of the carboxyl group. The MEP analysis is invaluable for predicting intermolecular interactions and the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a molecule into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. This method provides insights into charge transfer, hyperconjugation, and delocalization effects within the molecule.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

A large value of the first-order hyperpolarizability (β) indicates a strong NLO response. This property is highly dependent on the molecule's electronic structure, particularly the difference in dipole moment between the ground and excited states and the HOMO-LUMO gap. The presence of both electron-donating (the heterocyclic system) and electron-withdrawing (bromine, carboxylic acid) groups in 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid suggests that it could possess NLO properties. Time-dependent DFT (TD-DFT) calculations are typically used to compute these parameters and assess the potential of a molecule as an NLO material. mdpi.com

Quantum-Chemical Modeling of Reaction Energetics and Mechanisms

Typically, such an analysis for a molecule like this compound would involve the use of quantum chemical methods like Density Functional Theory (DFT) or ab initio calculations. rsc.orgphyschemres.org These methods can model the molecule's electronic structure to predict how it might react with other chemical species. For example, calculations could determine the activation energies for potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the deazaadenosine core.

Table of Potential Computational Data (Hypothetical)

Below is a hypothetical table illustrating the kind of data that would be generated from a quantum-chemical study of a reaction involving this compound. Note: This data is purely illustrative and not based on actual experimental or computational results for this compound.

Reaction PathwayReactant Energy (kcal/mol)Transition State Energy (kcal/mol)Product Energy (kcal/mol)Activation Energy (kcal/mol)Overall Reaction Energy (kcal/mol)
Hypothetical Reaction A 0.0+25.4-10.2+25.4-10.2
Hypothetical Reaction B 0.0+32.1-5.6+32.1-5.6

In the absence of specific research, any discussion on the reaction energetics and mechanisms of this compound would be speculative. Detailed and accurate information would require dedicated computational studies to be performed on this particular molecule.

Advanced Methodologies and Applications in Chemical Science

Role in Chiral Derivatizing Agent (CDA) Development for Analytical Chemistry

Chiral derivatizing agents (CDAs) are crucial tools in analytical chemistry for the determination of enantiomeric purity and absolute configuration of chiral molecules. They react with enantiomers to form diastereomers, which possess different physical properties and can be separated and analyzed using various chromatographic or spectroscopic techniques. The incorporation of a bromine atom, as in 6-Bromo-pcda , could potentially offer unique advantages or serve as a reactive handle for developing novel CDAs.

Application in Enantioselective Chromatographic Separations

Enantioselective chromatographic separations, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are standard methods for resolving enantiomers taylorfrancis.comntnu.no. The effectiveness of a CDA in this context relies on its ability to react with chiral analytes to form diastereomeric derivatives with distinct chromatographic retention times. While specific CDAs like Marfey's reagent (FDAA) or those derived from amino acids are well-established nih.gov, the development of new CDAs is ongoing. Brominated compounds, such as certain indanones with bromine substituents, have been utilized in the synthesis of CDAs jst.go.jp. If This compound possesses a suitable reactive functional group that can readily form diastereomeric adducts with chiral analytes, it could be explored as a novel CDA. The bromine atom itself might influence the polarity or electronic properties of the resulting diastereomers, potentially enhancing separation efficiency on various CSPs.

Mass Spectrometry for Chiral Discrimination

Mass spectrometry (MS) offers high sensitivity and specificity for analyzing complex mixtures, and its application in chiral analysis is increasingly important mdpi.comescholarship.org. When coupled with derivatization using a CDA, MS can provide precise mass differences between diastereomeric derivatives, facilitating enantiomeric discrimination. Techniques like ion mobility mass spectrometry (IMS-MS) are particularly adept at separating ions based on their size and shape, which can be influenced by derivatization mdpi.comescholarship.org. Although direct examples of brominated compounds as CDAs for MS are not extensively detailed in the provided search results, the principle of CDA derivatization to impart a mass tag or alter fragmentation patterns remains valid. This compound , if derivatized with chiral analytes, could introduce a distinct mass signature due to the bromine atom, aiding in MS-based chiral identification and quantification.

Advanced Materials Science Research (excluding biological applications)

Synthesis and Modification of Polymeric Materials

Brominated organic compounds frequently serve as building blocks, initiators, or cross-linking agents in the synthesis of advanced polymeric materials. For instance, 6-bromo-1-hexanol (B126649) has been utilized in the synthesis of polymerizable ionic liquids (PILs) and as a cross-linking reagent sigmaaldrich.com. Bromo-functionalized cellulose (B213188) derivatives, such as bromo-cellulose (Br-Cell), have been employed as macro-initiators in Atom Transfer Radical Polymerization (ATRP) for graft copolymerization, enabling the creation of functionalized polymer architectures rsc.org. Furthermore, poly(α-bromo-ε-caprolactone) serves as a precursor for cationic polymers rsc.org. If This compound contains polymerizable functional groups (e.g., vinyl, acrylate, or epoxide groups) or multiple reactive sites, it could function as a monomer for polymerization, a cross-linking agent to create three-dimensional polymer networks, or a precursor for developing functional polymers with tailored properties. The bromine atom can also serve as a site for post-polymerization modification via nucleophilic substitution or coupling reactions.

Table 1: Illustrative Examples of Brominated Compounds in Polymer Synthesis and Materials Science

Compound/Class of CompoundsRole/ApplicationReference(s)
6-Bromo-1-hexanolPrecursor for polymerizable ionic liquids; Cross-linking reagent sigmaaldrich.com
Bromo-cellulose derivativesMacro-initiators for ATRP; Precursors for functionalized cellulose polymers rsc.org, vt.edu
5-BromopenteneMonomer in olefin metathesis for POSS-containing polymers beilstein-journals.org
Poly(α-bromo-ε-caprolactone)Polymeric precursor for cationic polymers rsc.org
C-6 halo cellulose estersIntermediates for functionalized cellulose via nucleophilic substitution researchgate.net, vt.edu

Cellulose Derivative Functionalization for Novel Material Architectures

Cellulose, a highly abundant biopolymer, can be chemically modified to yield derivatives with enhanced or novel properties for advanced material applications. Halogenated cellulose derivatives, particularly those functionalized at the C-6 position, are important intermediates. For example, 6-bromo-6-deoxycellulose and other C-6 halo cellulose esters serve as versatile precursors for synthesizing functionalized cellulose products through nucleophilic substitution reactions vt.eduresearchgate.net. These reactions allow for the introduction of various functionalities, leading to materials with tailored solubility, reactivity, or other desired characteristics. If This compound possesses functional groups capable of reacting with cellulose hydroxyls, or if cellulose can be modified to react with This compound , it could be employed to create novel cellulose-based material architectures. The bromine atom in This compound could act as a reactive site for attachment to cellulose or for further functionalization of the cellulose derivative.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient methods for the synthesis of 6-bromo-substituted heterocycles is a primary focus of ongoing research. Traditional bromination methods often face challenges related to regioselectivity and harsh reaction conditions. acs.orgnih.gov Future research is increasingly directed towards unconventional synthetic pathways that offer greater control and sustainability.

One promising avenue is the use of hypervalent bromine(III) compounds as reagents. These reagents can offer superior reactivity and selectivity compared to traditional brominating agents. cardiff.ac.uk The synthesis of hypervalent bromine compounds has historically been challenging, often relying on the use of hazardous reagents like bromine trifluoride (BrF₃). cardiff.ac.uk However, recent advancements have opened up safer and more convenient routes to these powerful reagents. cardiff.ac.uk

Another area of exploration is the use of biocatalysis. The enzymatic halogenation of organic substrates presents a green and highly selective alternative to chemical methods. nih.gov Halogenase enzymes can introduce bromine atoms at specific positions on a molecule with remarkable precision, often under mild, aqueous conditions. nih.gov The continued discovery and engineering of new halogenases will undoubtedly expand the synthetic toolbox for creating complex 6-bromo-substituted compounds. Research into the use of unconventional yeast strains for the biotransformation of brominated chalcones has shown that the position of the bromine atom significantly influences the degree of substrate conversion, highlighting the potential for regioselective modifications. nih.gov

Furthermore, skeletal editing of heterocyclic rings is an emerging strategy that allows for the precise insertion, deletion, or swapping of atoms within a molecular framework. rsc.org This atom-level surgery can be used to remodel existing heterocyclic systems and introduce bromine substituents in a highly controlled manner, opening up new avenues for the synthesis of novel 6-bromo-substituted compounds. rsc.org

Synthetic ApproachAdvantagesChallenges
Hypervalent Bromine(III) Reagents High reactivity and selectivityStability and handling of reagents
Biocatalysis (Halogenases) High regioselectivity, mild conditionsEnzyme availability and stability
Skeletal Editing Precise, atom-level modificationDevelopment of new editing reagents

Discovery of Novel Reactivity Patterns

The bromine atom in 6-bromo-substituted heterocycles is not merely a static substituent; it is a versatile functional handle that can be exploited to discover novel reactivity patterns. Future research will focus on expanding the repertoire of reactions that can be performed at the C-Br bond, leading to the synthesis of diverse and complex molecules.

One area of intense interest is the development of new cross-coupling reactions. The bromine atom serves as an excellent leaving group in transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Recent advances in this area include the use of organo-Li, -Mg, and -Zn reagents for the functionalization of bromo-heterocycles. rsc.org

Beyond traditional cross-coupling, researchers are exploring the unique reactivity of the C-Br bond in other transformations. For example, electrophilic aromatic substitution (EAS) reactions are a cornerstone of aromatic chemistry, and understanding the influence of a bromine substituent on the reactivity and regioselectivity of these reactions is crucial. nih.govkhanacademy.orgpressbooks.pub Recent studies have shown that even compounds with unconventional forms of aromaticity can undergo EAS reactions with electrophilic bromine. nih.gov

Furthermore, the development of nucleophilic aromatic substitution (SNAr) reactions of bromo-heterocycles is an active area of research. acs.org The ability to displace the bromine atom with a variety of nucleophiles provides a powerful tool for the late-stage functionalization of complex molecules. acs.org

Reaction TypeKey FeaturesPotential Applications
Cross-Coupling Formation of C-C and C-heteroatom bondsSynthesis of complex organic molecules
Electrophilic Aromatic Substitution Functionalization of the aromatic ringIntroduction of new substituents
Nucleophilic Aromatic Substitution Displacement of the bromine atomLate-stage functionalization

Integration with Computational Design and Machine Learning for Molecular Discovery

The synergy between experimental chemistry and computational tools is revolutionizing the process of molecular discovery. For 6-bromo-substituted heterocycles, computational design and machine learning are set to play an increasingly important role in accelerating the identification of new compounds with desired properties.

Computational tools, such as Density Functional Theory (DFT), are being used to study the electronic structure and reactivity of brominated compounds. researchgate.netumich.edu This allows researchers to predict the outcome of reactions and to design new synthetic strategies. nih.gov For example, computational studies have provided valuable insights into the mechanisms of halogenase enzymes, which can inform the development of new biocatalysts. nih.gov The modeling of halogen bonds is also a critical area of computational research, as these noncovalent interactions play a significant role in the biological activity of many halogenated compounds. nih.govacs.org

Machine learning (ML) is another powerful tool that is being applied to molecular discovery. researchgate.netpnnl.govharvard.edu ML algorithms can be trained on large datasets of chemical information to predict the properties of new molecules, such as their bioactivity or toxicity. researchgate.netlabcompare.com This can help to prioritize which compounds to synthesize and test, saving time and resources. harvard.edunih.gov Active learning, a type of ML, can guide iterative experiments to rapidly identify the most potent compounds. nih.gov Generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can even be used to design entirely new molecules with desired properties from scratch. researchgate.netharvard.edu

Development of Sustainable and Environmentally Benign Chemical Syntheses

The principles of green chemistry are becoming increasingly important in all areas of chemical synthesis. For the production of 6-bromo-substituted heterocycles, there is a strong emphasis on developing more sustainable and environmentally benign methods.

A key focus is on replacing hazardous brominating agents, such as molecular bromine (Br₂), with safer alternatives. researchgate.net N-Bromosuccinimide (NBS) is a commonly used alternative, but researchers are also exploring other solid bromine carriers that are easier to handle and more selective. researchgate.net The in-situ generation of bromine from safer precursors is another promising approach. nih.gov

The use of green solvents and solvent-free reaction conditions is also a major area of research. researchgate.net By minimizing the use of volatile organic compounds (VOCs), the environmental impact of chemical processes can be significantly reduced. Oxidative bromination, which uses a bromine anion as the bromine source and an oxidant to generate the active brominating species, is considered a "green" alternative to traditional methods. acs.org

Furthermore, the development of catalytic methods for bromination is a high priority. researchgate.net Catalysts can improve the efficiency and selectivity of reactions, reducing the amount of waste generated. researchgate.net The use of recyclable catalysts is particularly attractive from a sustainability perspective.

Expansion into Interdisciplinary Chemical Fields

The unique properties of 6-bromo-substituted heterocycles make them valuable building blocks in a wide range of interdisciplinary chemical fields. Future research will see these compounds being used in an even greater variety of applications.

In medicinal chemistry, 6-bromo-substituted compounds are found in a number of drugs and drug candidates. nih.govresearchgate.netnih.govacs.org The bromine atom can improve the potency and pharmacokinetic properties of a drug molecule. acs.org The development of new synthetic methods for 6-bromo-substituted heterocycles will undoubtedly lead to the discovery of new and improved therapeutic agents. mdpi.comfrontiersin.orgmdpi.com

In materials science, brominated compounds are used as flame retardants and in the synthesis of new polymers and functional materials. researchgate.net The ability to precisely control the placement of bromine atoms on a molecule is crucial for tuning the properties of these materials.

The field of chemical biology is also benefiting from the availability of new 6-bromo-substituted probes and labels. These molecules can be used to study biological processes in living cells and to develop new diagnostic tools. For example, derivatives of 10,12-pentacosadiynoic acid (PCDA), a diacetylene monomer, can be used to create biosensors that change color in response to specific biological stimuli. sigmaaldrich.comnih.govresearchgate.netdur.ac.ukresearchgate.netgoogle.comrsc.orgwikipedia.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.